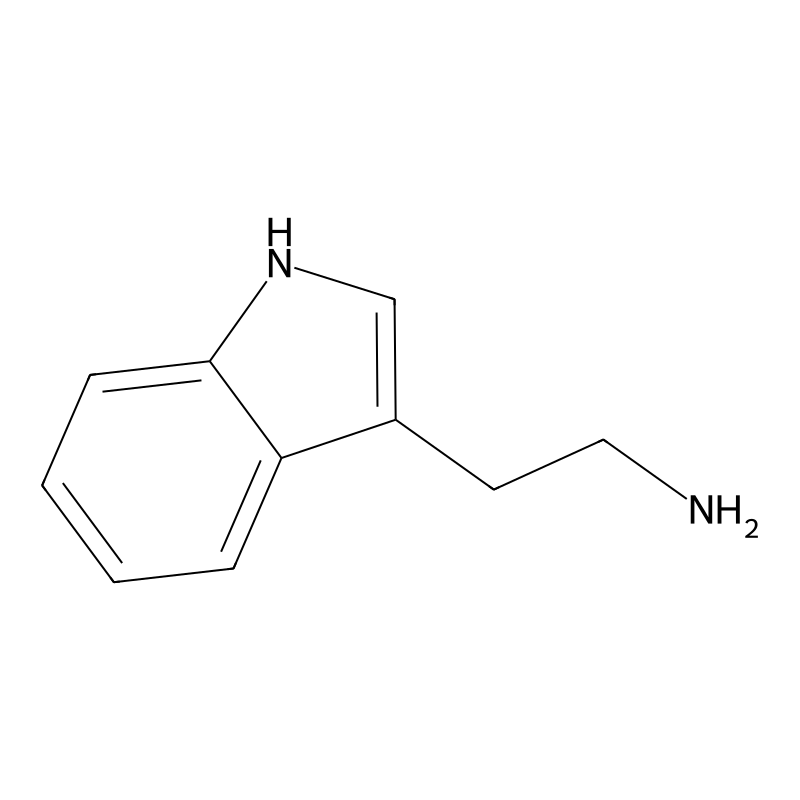Tetradodecylammonium bromide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Phase-Transfer Catalyst
One of the primary applications of TDAB is as a phase-transfer catalyst. In organic chemistry, many reactions involve reactants dissolved in different, immiscible phases, such as water and an organic solvent. These reactions might progress slowly due to the limited interaction between the reactants. TDAB can act as a "phase-transfer catalyst" by shuttling reactants from one phase to the other, facilitating their interaction and accelerating the reaction. This property makes TDAB useful in various organic syntheses, including the production of pharmaceuticals, agrochemicals, and fine chemicals [, ].
Surfactant
TDAB also exhibits surfactant properties. Surfactants are molecules that can lower the surface tension of liquids, allowing them to spread and interact more effectively. This property makes TDAB valuable in various applications, such as:
- Emulsification: Emulsions are mixtures of two immiscible liquids (e.g., oil and water) that are stabilized by a surfactant. TDAB can be used to create and stabilize emulsions for various purposes, such as in the production of cosmetics, pharmaceuticals, and food products [].
- Micelle formation: Micelles are aggregates of surfactant molecules that form in solution. TDAB can form micelles that can solubilize hydrophobic (water-insoluble) molecules, making them more accessible for various applications, such as drug delivery and environmental remediation [].
Tetradodecylammonium bromide is a quaternary ammonium salt characterized by a long hydrophobic alkyl chain, specifically composed of twelve carbon atoms in the dodecyl group. Its chemical formula is and it is commonly used as a surfactant and phase transfer catalyst. Tetradodecylammonium bromide appears as a white solid and is soluble in organic solvents, making it useful in various chemical applications. The compound's structure includes a positively charged nitrogen atom bonded to four hydrocarbon chains, which imparts unique properties such as surface activity and the ability to form micelles in solution .
The mechanism of action of TDAB depends on the specific application. Here are two common examples:
- Phase-transfer catalysis: TDAB acts as a catalyst by shuttling substrates between aqueous and organic phases. The cationic portion interacts with the substrate in the aqueous phase, forming a complex. This complex then migrates to the organic phase due to the hydrophobic interactions of the alkyl chain, bringing the substrate closer to the reaction partner.
- Micelle formation: In aqueous solutions, TDAB molecules can self-assemble into micelles. The hydrophobic alkyl chains orient inwards, forming a core, while the hydrophilic cationic heads face outwards, interacting with water molecules. Micelles can solubilize hydrophobic molecules in their core, making them accessible for various processes [].
- Salt Metathesis Reactions: This allows the formation of various tetradodecylammonium salts by exchanging the bromide ion with other anions.
- Phase Transfer Catalysis: It facilitates the transfer of ionic species from aqueous to organic phases, enhancing reaction rates in biphasic systems.
- Decomposition Reactions: Upon heating, tetradodecylammonium bromide may decompose, changing color and releasing gases, which is significant for thermal stability assessments .
The synthesis of tetradodecylammonium bromide typically involves the alkylation of a suitable amine with a corresponding bromoalkane. A common method includes:
- Alkylation of Tetradecylamine: Tetradecylamine is reacted with an excess of 1-bromododecane under controlled conditions to yield tetradodecylammonium bromide.
- Purification: The product is purified through recrystallization or solvent extraction to remove unreacted materials and by-products.
This method ensures high yields and purity of the desired quaternary ammonium salt .
Tetradodecylammonium bromide finds applications across various fields:
- Surfactants: Used in detergents and emulsifiers due to its ability to lower surface tension.
- Phase Transfer Catalysts: Facilitates reactions involving ionic compounds in organic synthesis.
- Antimicrobial Agents: Utilized in formulations aimed at controlling microbial growth in pharmaceutical and cosmetic products.
- Nanotechnology: Acts as a stabilizer for nanoparticles and in the synthesis of nanomaterials .
Interaction studies involving tetradodecylammonium bromide focus on its behavior in biological systems and its effects on cellular membranes. Research indicates that it can interact with lipid bilayers, leading to alterations in membrane integrity and function. These interactions are crucial for understanding its antimicrobial efficacy and potential cytotoxicity. Additionally, studies on its phase transfer capabilities reveal insights into how it enhances solubility and reactivity of otherwise insoluble compounds .
Tetradodecylammonium bromide shares similarities with other quaternary ammonium salts but exhibits unique characteristics due to its long alkyl chain. Below is a comparison with similar compounds:
Tetradodecylammonium bromide's longer hydrophobic chain enhances its surfactant properties while maintaining effective antimicrobial activity, setting it apart from these compounds. Its unique balance of hydrophilicity and hydrophobicity allows for diverse applications across different fields.
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








